2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

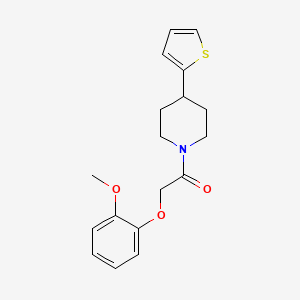

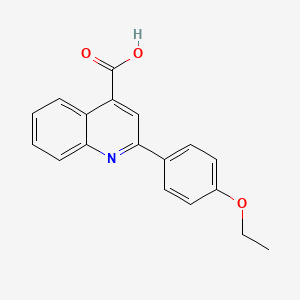

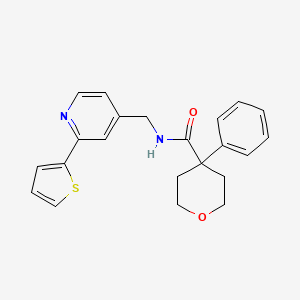

“2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 51842-68-3 and a molecular weight of 293.32 . It has a linear formula of C18H15NO3 .

Synthesis Analysis

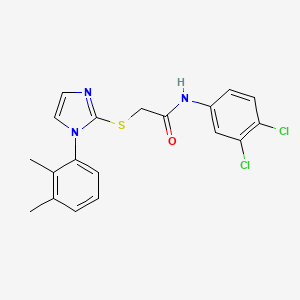

The synthesis of quinoline-4-carboxylic acid derivatives has been achieved by the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation . A related compound, 2-(4-fluorophenyl)quinoline-4-carboxylic acid, was synthesized and used to form new cadmium complexes.Molecular Structure Analysis

The molecular structure of “2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid” is characterized by a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C18H15NO3/c1-2-22-13-9-7-12 (8-10-13)17-11-15 (18 (20)21)14-5-3-4-6-16 (14)19-17/h3-11H,2H2,1H3, (H,20,21) .Applications De Recherche Scientifique

Synthesis and Structural Applications

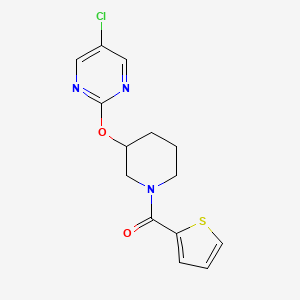

Synthesis and Properties of Cd(II) Complexes 2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid and its derivatives are utilized in the synthesis of new cadmium complexes. These complexes are characterized by elemental analysis, infrared spectra, and single-crystal X-ray diffraction. They exhibit interesting fluorescent behavior and have been studied for antibacterial activities against various bacteria like Escherichia coli and Staphylococcus aureus (Lei et al., 2014).

Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Based Fluorophores Quinoline derivatives are synthesized and studied for their photophysical properties. The study delves into excited-state intramolecular proton transfer (ESIPT) inspired azole-quinoline-based fluorophores, focusing on their synthesis, structure, and photophysical behaviors in solvents of different polarities. These compounds exhibit unique emission properties depending on solvent polarity and are thermally stable up to 300°C (Padalkar & Sekar, 2014).

Biological and Medicinal Research Applications

Antimicrobial Evaluation of Quinoline Derivatives Quinoline and its derivatives have been recognized for their medicinal properties, specifically their antimicrobial activities. New substituted quinoline derivatives have been synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. These derivatives are found to be active against different microorganisms, with some showing significant antifungal activity (Kumar & Kumar, 2021).

Amino- and Fluoro-substituted Quinoline-4-carboxylic Acid Derivatives Further research into amino substituted quinoline-4-carboxylic acid derivatives highlights their potential as anticancer agents. These compounds have been synthesized and tested for their cytotoxic activity against various carcinoma cell lines. The study reveals that many of these compounds demonstrate significant anticancer activity, with some outperforming standard drugs in cellular viability tests. Additionally, apoptotic DNA fragmentation studies confirm the induction of apoptosis by these compounds, making them promising leads for novel anticancer treatments (Bhatt, Agrawal, & Patel, 2015).

Safety And Hazards

Orientations Futures

Quinoline and its derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases, indicating potential for future research and development . Additionally, quinoline is an essential segment of both natural and synthetic compounds, particularly in the field of medicinal chemistry .

Propriétés

IUPAC Name |

2-(4-ethoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-2-22-13-9-7-12(8-10-13)17-11-15(18(20)21)14-5-3-4-6-16(14)19-17/h3-11H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEXTMYSORWWOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Ethoxyphenyl)quinoline-4-carboxylic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810789.png)

![6-Oxa-2lambda6-thia-9-azaspiro[4.6]undecane 2,2-dioxide;hydrochloride](/img/structure/B2810790.png)

![3-((1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2810792.png)

![6-Oxo-[1,4']bipiperidinyl-3,1'-dicarboxylic acid 1'-t-butyl ester](/img/structure/B2810794.png)

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]ethanone](/img/structure/B2810801.png)

![5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]-2,4-pyrimidinediamine](/img/structure/B2810803.png)

![5-hydroxy-2-[(E)-2-(3-methoxyphenyl)ethenyl]-1-benzofuran-3-carbaldehyde](/img/structure/B2810804.png)